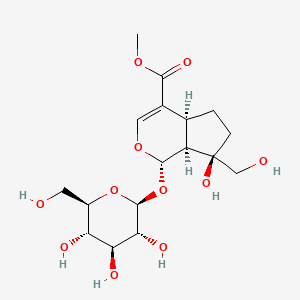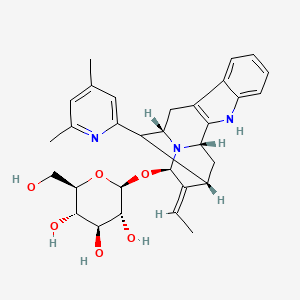
裂解苷
描述
"Splendoside" is a hypothetical compound that may involve complex chemical structures and properties, including spirocyclic and seleno-containing derivatives. Such compounds often have unique physical and chemical properties, making them of interest in various scientific and industrial applications.
Synthesis Analysis
The synthesis of complex organic compounds often involves catalytic processes and cyclization reactions. For example, selenium-catalyzed oxidative C(sp(2))-H amination of alkenes allows for the efficient formation of diversely functionalized indoles and azaindoles, which could be relevant to the synthesis of compounds similar to "Splendoside" (Ortgies & Breder, 2015).
Molecular Structure Analysis
Understanding the molecular structure of compounds like "Splendoside" is crucial for determining their properties and potential applications. Techniques such as solid-state NMR have been used to elucidate the molecular structure of biopolymers like sporopollenin, which could be analogous to analyzing the structure of "Splendoside" (Li et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds is significantly influenced by their structure. Spirocyclization mechanisms, for example, are crucial for understanding the reactivity of spirocyclic compounds, potentially applicable to "Splendoside" (Sarma et al., 2010).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystalline structure, are essential for its application in material science and chemistry. The analysis of these properties can be done through various spectroscopic and crystallographic methods.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, define the potential uses of a compound in chemical synthesis and drug design. The glutathione peroxidase-like activity of selenuranes and telluranes provides insights into the antioxidant potential of selenium-containing compounds (Prasad, Singh, & Butcher, 2015).
科学研究应用
帕金森病治疗中的神经保护作用
裂解苷是一种环烯醚萜类化合物,在五瓣茉莉的叶片中被发现 {svg_1}. 一项研究使用鱼藤酮诱导的帕金森病小鼠模型,调查了五瓣茉莉叶中富含环烯醚萜类化合物的馏分的潜在神经保护作用 {svg_2}.
研究发现,使用这种富含环烯醚萜类化合物的馏分(包括裂解苷)治疗可以抵消鱼藤酮对小鼠抓握力量和运动协调的影响 {svg_3}. 治疗组脑匀浆中的多巴胺和乙酰胆碱酯酶水平再次升高 {svg_4}. 治疗还降低了鱼藤酮的炎症反应,因为MCP-1、IL-1β和TNF-α的含量再次降至正常水平 {svg_5}. 由鱼藤酮处理引起的脑组织氧化应激被富含环烯醚萜类化合物的馏分的抗氧化作用所掩盖 {svg_6}.
对蚊媒的杀幼虫活性
虽然没有提到裂解苷在这种情况下具体的应用,但值得注意的是,富含环烯醚萜类化合物的植物提取物已被测试用于对具有医学重要性的蚊媒的杀幼虫活性 {svg_7}. 富含环烯醚萜类化合物的诺丽果叶提取物已对按蚊、埃及伊蚊和库蚊进行测试 {svg_8}. 结果表明,对这些蚊媒有很好的杀幼虫活性 {svg_9}.
安全和危害
作用机制
Target of Action
Splendoside is a natural product of Vaccinium, Ericaceae . More research is needed to identify the compound’s primary targets and their roles.
Mode of Action
The mode of action of Splendoside is not well-understood due to the lack of specific studies on this compound. It’s important to note that the interaction of a compound with its targets can lead to various changes at the cellular and molecular level. These changes can influence the function of the target proteins, alter cellular processes, and ultimately lead to the observed effects of the compound .
Biochemical Pathways
The specific biochemical pathways affected by Splendoside are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in a cell and are crucial for maintaining cellular function and homeostasis. When a compound like Splendoside interacts with its targets, it can influence these pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can range from changes in gene expression, alterations in cellular signaling pathways, to effects on cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound. Specific studies on how environmental factors influence splendoside’s action are currently lacking .
生化分析
Biochemical Properties
Splendoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Splendoside has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, Splendoside binds to proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection . These interactions highlight the multifaceted role of Splendoside in modulating biochemical pathways.
Cellular Effects
Splendoside exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, Splendoside modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, leading to reduced expression of pro-inflammatory genes . Furthermore, Splendoside enhances the expression of antioxidant genes, such as those encoding for glutathione peroxidase and heme oxygenase-1, thereby bolstering cellular defense mechanisms against oxidative stress . These effects underscore the potential of Splendoside in regulating cellular functions and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of Splendoside involves several key processes. Splendoside binds to specific biomolecules, including enzymes and receptors, modulating their activity and function. For example, Splendoside inhibits the activity of cyclooxygenase and lipoxygenase by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, Splendoside activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and enhanced cellular defense against oxidative stress . These molecular interactions elucidate the mechanisms through which Splendoside exerts its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Splendoside have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Splendoside remains stable under physiological conditions for extended periods, maintaining its bioactivity . Prolonged exposure to Splendoside can lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have also demonstrated that Splendoside can sustain its anti-inflammatory and antioxidant effects over time, contributing to its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of Splendoside vary with different dosages in animal models. At low to moderate doses, Splendoside exhibits significant therapeutic benefits, including reduced inflammation, enhanced antioxidant defense, and improved neuroprotection . At high doses, Splendoside can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of Splendoside to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
Splendoside is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases and UDP-glucuronosyltransferases play a crucial role in the metabolism of Splendoside, converting it into more water-soluble metabolites for excretion . Additionally, Splendoside influences metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions underscore the complex metabolic fate of Splendoside in the body.
Transport and Distribution
Splendoside is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, Splendoside binds to organic anion-transporting polypeptides (OATPs) and solute carrier family transporters, enabling its transport across cellular membranes . Once inside the cells, Splendoside can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . These transport and distribution mechanisms are critical for the bioavailability and efficacy of Splendoside.
Subcellular Localization
The subcellular localization of Splendoside plays a significant role in its activity and function. Splendoside is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, Splendoside can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of Splendoside is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for the precise regulation of Splendoside’s biochemical and cellular effects.
属性
IUPAC Name |
methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h5,7,9-13,15-16,18-22,24H,2-4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDBCJSSFEBDL-DUMNYRKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CCC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




